molecular formula C6H18O3Si2 B3048770 Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl- CAS No. 18107-31-8

Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl-

Cat. No.: B3048770
CAS No.: 18107-31-8
M. Wt: 194.38 g/mol
InChI Key: ZYKMXPLFVHNTTQ-UHFFFAOYSA-N
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Description

Disilanes are a type of compound that contain two silicon atoms. They often have various organic groups attached to the silicon atoms, which can influence their properties and reactivity .


Synthesis Analysis

The synthesis of disilanes can vary greatly depending on the specific compound. For example, 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane can be used in the palladium catalyzed bis (silylation) of 1,4-diethynylbenzene to obtain a crack-free sol-gel .


Molecular Structure Analysis

The molecular structure of disilanes can be quite complex due to the presence of multiple organic groups. For example, the molecular formula of Disilane, 1,1,1-trimethyl-2,2,2-triphenyl- is C21H24Si2 .


Chemical Reactions Analysis

The chemical reactions involving disilanes can be quite diverse. For instance, 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane can be used to prepare dimethylsilylene via gas-phase flow-pyrolysis at 600°C .


Physical and Chemical Properties Analysis

The physical and chemical properties of disilanes can vary greatly depending on the specific compound and its structure. For example, 1,1,2,2-TETRAMETHYLDISILANE has a molecular weight of 118.32 g/mol .

Safety and Hazards

The safety and hazards associated with disilanes can vary greatly depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed information .

Future Directions

The future directions in the study and application of disilanes could involve exploring their potential uses in various fields such as materials science, organic synthesis, and more .

Properties

IUPAC Name

dimethoxy-[methoxy(dimethyl)silyl]-methylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O3Si2/c1-7-10(4,5)11(6,8-2)9-3/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKMXPLFVHNTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)[Si](C)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O3Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474068
Record name Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18107-31-8
Record name Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl-
Reactant of Route 2
Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl-
Reactant of Route 3
Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl-
Reactant of Route 4
Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl-
Reactant of Route 5
Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl-
Reactant of Route 6
Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl-

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